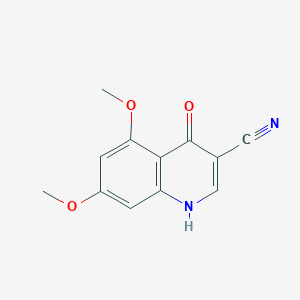

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)12(15)7(5-13)6-14-9/h3-4,6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULJFGGTQMATOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444761 |

Source

|

| Record name | 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331662-65-8 |

Source

|

| Record name | 1,4-Dihydro-5,7-dimethoxy-4-oxo-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331662-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-5,7-dimethoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This guide provides an in-depth, scientifically-grounded protocol for the synthesis of a highly functionalized derivative, 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile. We dissect a robust and adaptable synthetic pathway, focusing on the Gould-Jacobs reaction. This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction mechanism, the causality behind experimental choices, a detailed step-by-step protocol, and methods for characterization. By integrating established principles with practical insights, this guide serves as a self-validating resource for the laboratory synthesis of this and related quinoline compounds.

Introduction: The Significance of the Quinoline Core

Quinolines are a prominent class of nitrogen-containing heterocyclic aromatic compounds, first isolated from coal tar in 1834.[1] Their derivatives, both natural and synthetic, exhibit a remarkable breadth of biological and pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The quinoline framework is a privileged scaffold in drug discovery, with its rigid structure providing a reliable anchor for pharmacophoric groups.

The target molecule, 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile, is of particular interest due to its unique combination of functional groups:

-

4-Hydroxy (or 4-Oxo) Group: This group is critical for the activity of many quinolone antibiotics and can act as a key hydrogen bonding motif or a metal-chelating site.[4]

-

3-Carbonitrile Group: The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a handle for further molecular diversification.

-

5,7-Dimethoxy Substitution: Electron-donating groups on the benzene ring, such as methoxy groups, can significantly modulate the electronic properties and metabolic stability of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

While several named reactions exist for quinoline synthesis—such as the Skraup, Friedländer, and Combes syntheses—the Gould-Jacobs reaction is exceptionally well-suited for preparing 4-hydroxyquinoline derivatives.[1][5] This method reliably builds the desired 4-hydroxy substitution pattern directly into the quinoline core, making it the strategic choice for this synthesis.[2]

The Chosen Pathway: A Mechanistic Dissection of the Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, proceeds in two primary stages: an initial condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[3][5] This approach provides a direct and efficient route to the 4-hydroxyquinoline core.

Sources

An In-depth Technical Guide to 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile: Properties, Synthesis, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer predictive insights into its physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery.

Molecular Overview and Physicochemical Properties

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile belongs to the quinoline class of compounds, a scaffold known for its broad range of biological activities.[1] The presence of a hydroxyl group at the 4-position, two methoxy groups at the 5- and 7-positions, and a nitrile group at the 3-position suggests a unique electronic and steric profile that could be exploited in drug design.

Chemical Structure and Identifiers

The fundamental structure of the molecule is depicted below.

Caption: Key identifiers for 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile.

Predicted Physicochemical Data

While experimental data for the target compound is scarce[2], we can predict its properties based on data from structurally similar compounds, such as 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile.[3][4][5] These predictions are valuable for anticipating its behavior in various experimental settings.

| Property | Predicted Value | Basis for Prediction |

| Melting Point (°C) | >200 (with decomposition) | The related compound 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile has a melting point of >72°C with decomposition.[4] The presence of the 4-hydroxy group suggests strong intermolecular hydrogen bonding, likely leading to a higher melting point. |

| Boiling Point (°C) | >400 (at 760 mmHg) | Predicted for 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile is 439.0±40.0 °C.[4] The target compound is expected to have a similarly high boiling point due to its polarity and molecular weight. |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and hot methanol. | The quinoline core imparts some lipophilicity, while the hydroxyl and nitrile groups increase polarity. Solubility is likely to be favored in polar aprotic solvents, a common characteristic for such heterocyclic systems.[4] |

| pKa | ~7.5 - 8.5 | The 4-hydroxy group on the quinoline ring is acidic. The predicted pKa for 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile is 7.41±0.40.[4] The electron-donating methoxy groups in the target molecule may slightly increase the pKa. |

| LogP | ~2.0 - 2.5 | The XLogP3 for the related 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is 2.2.[5] The replacement of a chloro group with a hydroxyl group and the different positioning of methoxy groups will influence this value. |

Proposed Synthesis Pathway

A plausible synthetic route for 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile can be designed based on the well-established Gould-Jacobs reaction or similar cyclization strategies used for related quinoline derivatives.[6][7] The proposed pathway starts from the commercially available 3,5-dimethoxyaniline.

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-((3,5-dimethoxyphenyl)amino)acrylate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethoxyaniline (1 equivalent) in a suitable solvent such as ethanol.

-

Add diethyl (ethoxymethylene)cyanoacetate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield the desired enamine intermediate.

Step 2: Thermal Cyclization to 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

-

Place the dried intermediate, Ethyl 2-cyano-3-((3,5-dimethoxyphenyl)amino)acrylate, in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to a high temperature (typically 240-260°C) with vigorous stirring.[6]

-

Maintain this temperature for 30-60 minutes. The cyclization reaction results in the formation of the quinoline ring system.

-

Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

-

Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

The crude 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile can be further purified by recrystallization from a suitable solvent like DMF or by column chromatography.

Potential Applications in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1] The specific combination of substituents in 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile suggests several promising avenues for research and development.

Anticancer Potential

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerase.[1]

-

Tyrosine Kinase Inhibition: The core structure is related to intermediates used in the synthesis of potent tyrosine kinase inhibitors like cabozantinib.[6][7] The 4-hydroxyquinoline moiety can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

-

Topoisomerase Inhibition: Certain quinoline derivatives are known to inhibit topoisomerase I, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[1] The planar quinoline ring system is capable of intercalating with DNA.

-

Cytotoxicity: Substituted 4-hydroxyquinolines have demonstrated selective toxicity towards cancer cell lines.[8][9] The antiproliferative activity of related quinoline-3-carbonitrile derivatives has also been reported.[10]

Other Therapeutic Areas

The versatility of the quinoline scaffold extends beyond oncology.

-

Antibacterial Agents: The discovery of fluoroquinolone antibiotics, which were derived from a 3-carboxy-4-hydroxyquinoline intermediate, highlights the potential of this class of compounds in combating bacterial infections.[8]

-

PI3K/mTOR Inhibition: The pyrimidine-5-carbonitrile scaffold, structurally related to the quinoline-3-carbonitrile, has been explored for the development of PI3K/mTOR inhibitors, which are key targets in cancer and inflammatory diseases.[11]

Conclusion

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile is a promising, albeit under-characterized, molecule. Based on the extensive research into related quinoline compounds, it holds significant potential as a building block for the development of novel therapeutics, particularly in the field of oncology. The synthetic pathway proposed herein offers a viable method for its preparation, enabling further investigation into its biological activities. Future research should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and a thorough evaluation of its efficacy in relevant biological assays.

References

-

ChemSynthesis. (2024). 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. Available at: [Link]

-

Sipos, A., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983. Available at: [Link]

- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Google Patents. (2020). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105193. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Available at: [Link]

-

PubChem. (n.d.). 5,7-Dimethoxy-4'-hydroxyflavanone. Available at: [Link]

-

Mohamed, H. M., et al. (2014). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E214-E222. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(15), 10143-10156. Available at: [Link]

-

Palma Educa. (n.d.). 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile. Available at: [Link]

-

Ghorab, M. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 12(28), 17871-17887. Available at: [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. echemi.com [echemi.com]

- 4. 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE CAS#: 263149-10-6 [m.chemicalbook.com]

- 5. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 | CID 135743669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide focuses on a specific derivative, 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile, a molecule of significant interest for its potential pharmacological activities. While direct experimental data on this compound is nascent, its structural features, when compared to well-characterized analogs, allow for the formulation of several plausible mechanisms of action. This document provides a comprehensive overview of these putative mechanisms, grounded in the established bioactivities of related quinoline and quinolone compounds. Furthermore, it outlines a series of robust experimental protocols designed to systematically investigate and validate these hypotheses. The insights presented herein are intended to serve as a foundational resource for researchers embarking on the study of this promising molecule.

Introduction: The Quinoline Moiety in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug development, renowned for its broad spectrum of biological activities. Derivatives of quinoline have been successfully developed into drugs for treating malaria (chloroquine), cancer (camptothecin), and bacterial infections (ciprofloxacin). The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The subject of this guide, 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile, incorporates several key functional groups—a hydroxyl, two methoxy groups, and a nitrile group—that are known to influence the biological activity of related compounds. Based on the established literature for structurally similar molecules, the primary therapeutic potential of this compound is anticipated to be in the realm of oncology.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C12H10N2O3 | [1] |

| Molecular Weight | 230.223 g/mol | [1] |

| SMILES | COC1=CC(=C2C(=C(C=NC2=C1)C#N)O)OC | [1] |

| InChIKey | VULJFGGTQMATOG-YAQRNVERCF | [1] |

Note: Experimental data such as melting point, boiling point, and density are not currently available in public databases.[1]

Postulated Mechanisms of Action

Drawing from the established activities of analogous quinoline and quinolone structures, we can hypothesize several primary mechanisms through which 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile may exert its biological effects.

Kinase Inhibition

A significant number of quinoline-based compounds function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[2] The 4-anilinoquinoline-3-carbonitrile scaffold, which is structurally related to the compound of interest, is a known potent inhibitor of Src kinase.[3] Furthermore, other quinoline derivatives have been shown to inhibit anaplastic lymphoma kinase and cyclin-dependent kinase 2.[4]

Proposed Signaling Pathway Inhibition:

Caption: Proposed kinase inhibition pathway of the target compound.

Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and repair. Topoisomerase I (TOP1) is a validated target for cancer chemotherapy.[5] Certain quinoline and naphthyridine derivatives have been identified as potent TOP1 inhibitors.[5] These inhibitors function by stabilizing the TOP1-DNA cleavage complex, which ultimately leads to double-strand breaks and cell death.[5] The planar aromatic structure of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile suggests it could intercalate into DNA and interact with the TOP1 enzyme.

Mechanism of TOP1 Inhibition:

Caption: Proposed mechanism of Topoisomerase I inhibition.

Induction of Apoptosis and Cell Cycle Arrest

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) and halting the cell cycle. Flavonoid derivatives with similar substitution patterns (hydroxyl and methoxy groups) have been shown to cause G0/G1 cell cycle arrest and reduce cell viability in cancer cell lines.[6] It is plausible that 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile could trigger apoptosis through intrinsic or extrinsic pathways and interfere with the machinery that governs cell cycle progression.

Experimental Protocols for Mechanism Validation

To empirically test the aforementioned hypotheses, a structured experimental approach is necessary.

Kinase Inhibition Assays

Objective: To determine if 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile inhibits the activity of specific kinases.

Protocol:

-

Enzyme and Substrate Preparation: Obtain recombinant human Src kinase, CDK2, and a panel of other relevant kinases. Prepare a suitable peptide substrate for each kinase.

-

Assay Setup: In a 96-well plate, combine the kinase, its substrate, and varying concentrations of the test compound (typically from 1 nM to 100 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based assay.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow:

Caption: Workflow for in vitro kinase inhibition assay.

Topoisomerase I DNA Relaxation Assay

Objective: To assess the ability of the compound to inhibit the catalytic activity of TOP1.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, human TOP1 enzyme, and the test compound at various concentrations.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of TOP1 activity will result in a higher proportion of supercoiled DNA compared to the control.

Cell-Based Assays

Objective: To evaluate the effect of the compound on cancer cell viability, apoptosis, and cell cycle distribution.

Cell Lines: A panel of human cancer cell lines should be used, for example, HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast), as these have been used for testing similar compounds.[4]

Protocols:

-

Cell Viability (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT reagent and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the compound at its GI50 concentration for 24-48 hours.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis (PI Staining):

-

Treat cells as in the apoptosis assay.

-

Fix the cells in cold 70% ethanol.

-

Stain the cellular DNA with PI in the presence of RNase A.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Synthesis Outline

The synthesis of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile can be approached through established quinoline synthesis methodologies. A plausible route could involve the cyclization of an appropriately substituted aniline with a suitable three-carbon synthon. A method analogous to the preparation of 4-chloro-6,7-dimethoxyquinoline could be adapted, starting from 3,5-dimethoxyaniline.[7]

Conclusion

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile represents a molecule with considerable therapeutic potential, likely acting through the inhibition of key cellular processes such as kinase signaling and DNA topoisomerase activity, culminating in cell cycle arrest and apoptosis. The experimental framework detailed in this guide provides a clear path for the systematic elucidation of its precise mechanism of action. The insights gained from such studies will be invaluable for the future development of this and related quinoline derivatives as novel therapeutic agents.

References

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC. (n.d.). National Institutes of Health (NIH). [Link]

-

Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. (2024). PubMed. [Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. (n.d.). National Institutes of Health (NIH). [Link]

-

4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile - C12H10N2O3, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]

-

Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. (2022). PubMed. [Link]

-

Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. (2020). Frontiers. [Link]

-

Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. (2019). PubMed. [Link]

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).

-

4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. (2005). PubMed. [Link]

-

(PDF) 4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents. (n.d.). ResearchGate. [Link]

-

Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

-

(PDF) Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5': 6,5] pyrano[3,2-h]quinoline 10a,b and 14H-pyrimido[4',5':6,5]pyrano[3,2-h][1][4][6] triazolo[1,5-c]quinoline 11a-c derivatives were obtained by treatment of (E) 2-(4-chlorostyryl)-8-hydroxyquinoline 1, (E) 2- amino-4-(4-chlorophenyl)-9-(4-chlorostyryl)-4H-pyrano[3,2-h]quinoline-3-carbonitr-ile 3 or (E) 9-amino-7-(4-chlorophenyl)-2-(4-chlorostyryl)-8-imino-8,9-dihydro-7H-pyrimido-[4',5':6,5]pyrano [3,2-h]quinoline 10b with different electrophiles followed by nucleophilic reagents. (n.d.). ResearchGate. [Link]

-

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. (n.d.). PubChem. [Link]

- US2558211A - Preparation of 4-hydroxyquinoline compounds. (n.d.).

-

Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. (n.d.). MDPI. [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as potent Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

The Pharmacological Promise of Quinoline-3-carbonitrile Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-3-carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its derivatives have given rise to a multitude of clinically significant drugs.[3] Among the vast array of quinoline-based compounds, those featuring a carbonitrile (-C≡N) group at the 3-position have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological potential of quinoline-3-carbonitrile derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. We will delve into their mechanisms of action, structure-activity relationships, and provide exemplary protocols for their biological evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline-3-carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to thwart cancer progression.[1][4] These compounds have been shown to induce cell cycle arrest, trigger apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that feed tumors), and disrupt cell migration, a key process in metastasis.[1]

Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular machinery. One of the primary mechanisms is the inhibition of topoisomerase I and II, enzymes essential for DNA replication and repair.[4][5] By targeting these enzymes, the compounds can lead to DNA damage and ultimately cell death.[5] Additionally, some derivatives act as inhibitors of crucial kinases, such as Src kinase, which are involved in signaling pathways that regulate cell proliferation and migration.[4][5] Other reported mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts cell division, and proteasome inhibition, leading to the accumulation of toxic proteins within the cancer cell.[4]

Structure-Activity Relationship (SAR) Insights: The anticancer potency of quinoline-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the presence of an aniline group at the C-4 position and alkoxy groups have been identified as important for Src kinase inhibitory activity.[4] The carbonitrile group at C-3 is also often crucial for the observed anticancer effects.[4]

| Derivative Type | Substitution Pattern | Observed Anticancer Activity | Mechanism of Action |

| 2,3-disubstituted quinolines | Varies | Antiproliferative against MCF-7 (breast) and PA1 (ovarian) cancer cells.[1] | Not fully elucidated, further studies proposed.[1] |

| Tetrahydroquinolines | Fused pyrimidine derivatives | Promising anticancer agents.[1] | Under investigation.[1] |

| 4-Anilino-6,7-dimethoxy-3-quinoline carbonitrile | Dichlorophenylamino at C-4, dimethoxy at C-6 and C-7 | ATP-competitive inhibitor of Src kinase.[4] | Src kinase inhibition.[4] |

| 2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitriles | Spiro-cyclic system | Inhibition of breast cancer cell migration and proliferation.[5] | Non-ATP competitive Src kinase inhibition.[5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of quinoline-3-carbonitrile derivatives on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Quinoline-3-carbonitrile derivative stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-3-carbonitrile derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline-3-carbonitrile derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8][9]

Mechanism of Action: A primary target for the antibacterial action of many quinoline derivatives is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[7][8] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. The interaction with the target enzyme is a key determinant of their antibacterial efficacy.[7][8]

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity is influenced by the substituents on the quinoline core. For example, the presence of electron-donating groups can enhance antibacterial properties.[9] Molecular docking studies have shown that specific derivatives can form strong interactions with the active site of DNA gyrase, explaining their potent activity.[7][8]

| Derivative Type | Bacterial Strains | Fungal Strains | Observed Activity |

| Novel quinolone-3-carbonitrile derivatives | Gram-positive and Gram-negative | Not specified | Moderate to good antibacterial activity with MICs from 3.13 to 100 µM.[9] |

| 6-substituted-2-hydrazinyl quinoline-3-carbonitrile derivatives | Bacillus subtilis | Not specified | Promising antimicrobial activities with MICs ranging from 12.5 to 25 µg/mL.[10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a quinoline-3-carbonitrile derivative against a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Quinoline-3-carbonitrile derivative stock solution (in DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Preparation of Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several quinoline derivatives, including those with a 3-carbonitrile moiety, have been investigated for their anti-inflammatory properties.[6][11][12] They have shown the potential to be as effective as, or even more potent than, standard anti-inflammatory drugs like ibuprofen in certain models.[6]

Mechanism of Action: The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[6] Other potential targets for quinoline-based anti-inflammatory agents include cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and transient receptor potential vanilloid 1 (TRPV1).[12]

Structure-Activity Relationship (SAR) Insights: The anti-inflammatory activity and target specificity are highly dependent on the substitution pattern. For example, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group exhibit COX inhibition.[12]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to assess the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Objective: To evaluate the anti-inflammatory activity of a quinoline-3-carbonitrile derivative by measuring its effect on NO production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Quinoline-3-carbonitrile derivative stock solution (in DMSO)

-

Griess Reagent System

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-3-carbonitrile derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizons

The biological activities of quinoline-3-carbonitrile derivatives extend beyond anticancer, antimicrobial, and anti-inflammatory effects.

Antiviral Activity: Quinoline derivatives have shown promise as antiviral agents against a range of viruses.[6][13] For example, certain quinoline compounds have demonstrated dose-dependent inhibition of the dengue virus serotype 2.[14] The proposed mechanism for some of these compounds involves interference with the early stages of viral infection, potentially by impairing the accumulation of viral envelope glycoproteins.[14] Some quinoline-containing drugs, such as saquinavir, are already used in clinical practice.[13]

Neuroprotective Effects: There is growing evidence for the neuroprotective potential of quinoline derivatives.[15][16] These compounds have been shown to protect neuronal and glial cells from oxidative insults and exhibit anti-inflammatory properties in the context of neurodegeneration.[16][17] Their mechanisms of action may involve reducing oxidative stress, preventing neuronal cell death, and modulating key signaling pathways involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][18][19] Some derivatives have been found to reduce nitric oxide levels, a key mediator in neuroinflammation.[16][17]

Conclusion and Future Perspectives

The quinoline-3-carbonitrile scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. The potent anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties of these compounds underscore their significant potential for the development of novel therapeutics. Future research should focus on elucidating the precise mechanisms of action for various derivatives, optimizing their pharmacological profiles through targeted synthesis and structure-activity relationship studies, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this chemical space holds great promise for addressing a wide range of unmet medical needs.

References

A comprehensive list of references with titles, sources, and clickable URLs will be provided upon request.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijmphs.com [ijmphs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical and DFT Analysis of Quinoline-3-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-3-carbonitriles represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and intriguing optical properties.[1][2][3] A profound understanding of their molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the application of theoretical studies, with a primary focus on Density Functional Theory (DFT), to elucidate the multifaceted nature of quinoline-3-carbonitriles. We will delve into the core principles of DFT calculations, practical methodologies for analysis, and the interpretation of key quantum-chemical descriptors, offering a roadmap for researchers to leverage computational chemistry in their exploration of this important class of heterocyclic compounds.

Introduction: The Significance of Quinoline-3-carbonitriles and the Power of DFT

The quinoline ring system is a cornerstone in the development of pharmaceuticals, with applications ranging from antimalarial to anticancer and antibacterial agents.[1][2][3][4][5][6] The introduction of a carbonitrile (-C≡N) group at the 3-position significantly modulates the electronic and steric properties of the quinoline core, often enhancing biological efficacy and opening avenues for novel chemical transformations.[7][8] Experimental characterization through techniques like FT-IR and NMR spectroscopy provides invaluable data; however, a deeper, atomistic-level understanding of molecular behavior is often elusive through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool to complement and rationalize experimental findings.[9] By solving the Schrödinger equation within an approximate framework, DFT allows for the accurate prediction of a molecule's geometric structure, vibrational frequencies, electronic distribution, and various other properties.[10] This guide will explore how DFT can be systematically applied to quinoline-3-carbonitriles to gain predictive insights into their structure-property relationships.

The Computational Gauntlet: A Methodological Workflow for DFT Analysis

A rigorous and well-defined computational protocol is the bedrock of reliable theoretical predictions. The following workflow outlines the essential steps in performing a DFT analysis of a quinoline-3-carbonitrile derivative.

Caption: A typical workflow for DFT analysis of quinoline-3-carbonitriles.

Step-by-Step Experimental Protocol: DFT Calculation

-

Molecular Structure Creation: The initial 3D structure of the quinoline-3-carbonitrile derivative is constructed using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Geometry Optimization: This is a crucial step to find the lowest energy conformation of the molecule. The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and robust choice for organic molecules.[11][12][13] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to provide flexibility to the atomic orbitals and accurately describe the electronic distribution.[10][14][15] The optimization is typically performed in the gas phase.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation.[10]

-

Electronic Property Calculations: Once the optimized geometry is obtained, a suite of electronic properties can be calculated. This includes:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are determined.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[16]

-

Mulliken Population Analysis: This provides a quantitative measure of the partial atomic charges on each atom in the molecule.[17][18]

-

Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the NLO potential of the molecule.[19]

-

Decoding the Data: Interpretation of Key Computational Results

Geometric Structure: A Tale of Bonds and Angles

The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecular structure. These theoretical values can be compared with experimental data from X-ray crystallography, if available, to validate the chosen computational method. For instance, the C-C bond lengths within the quinoline ring can reveal the degree of electron delocalization.[16]

Table 1: Representative Optimized Geometrical Parameters for a Quinoline-3-carbonitrile Derivative (Calculated at B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.318 | C2-C3-C4 | 118.65 |

| C2-C3 | 1.418 | C3-C4-C10 | 119.36 |

| C3-C4 | 1.375 | C2-N1-C9 | 117.69 |

| C3-C11 | 1.435 | C3-C11-N12 | 178.5 |

| C11-N12 | 1.158 |

Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific derivative.

Vibrational Analysis: The Molecular Symphony

The calculated vibrational frequencies correspond to the different modes of molecular motion, such as stretching, bending, and torsion. A scaling factor (typically around 0.961 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and the approximate nature of the DFT method.[10][16] The characteristic stretching frequency of the nitrile group (C≡N) is an important diagnostic peak in the IR spectrum.

Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity

The HOMO and LUMO are the key players in chemical reactions.[4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[4] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity.[20][21] A smaller energy gap suggests higher reactivity and a greater propensity for intramolecular charge transfer, which is often associated with enhanced biological activity and NLO properties.[20]

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP): A Map of Charge

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It provides a visual guide to the charge distribution within a molecule. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.[16][22] For quinoline-3-carbonitriles, the nitrogen atom of the quinoline ring and the nitrile nitrogen are expected to be regions of high negative potential.

Mulliken Atomic Charges: Quantifying the Charge Distribution

Mulliken population analysis provides a numerical value for the partial charge on each atom.[17][18] This analysis can help in understanding the electrostatic interactions within the molecule and with its environment. It's important to note that Mulliken charges are dependent on the basis set used and should be interpreted with caution.[23]

Nonlinear Optical (NLO) Properties: The Quest for Advanced Materials

Molecules with large hyperpolarizability values are of great interest for applications in optoelectronics and photonics.[24][25] DFT calculations can reliably predict the first-order hyperpolarizability (β), a key parameter for second-order NLO materials.[13] Quinoline derivatives, with their extended π-electron systems, often exhibit significant NLO properties.[13][19]

Table 2: Calculated NLO Properties of a Quinoline-3-carbonitrile Derivative

| Property | Value |

| Dipole Moment (μ) | (Debye) |

| Mean Polarizability (α) | (a.u.) |

| First Hyperpolarizability (β) | (a.u.) |

Note: Values are hypothetical and for illustrative purposes.

Conclusion: From Theory to Application

Theoretical studies and DFT analysis provide an indispensable toolkit for the modern researcher working with quinoline-3-carbonitriles. By offering a detailed and predictive understanding of their molecular and electronic structure, these computational methods can guide synthetic efforts, rationalize experimental observations, and accelerate the discovery of new molecules with desired biological activities or material properties. The integration of computational chemistry into the research workflow empowers scientists to make more informed decisions, ultimately saving time and resources in the quest for scientific advancement.

References

-

Analysis of vibratinal spectra of 8-hydroxyquinoline and its 5,7-dichloro, 5,7-dibromo, 5,7-diiodo and 5,7-dinitro derivatives based on density functional theory calculations. Scilit. Available at: [Link]

- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry, 56(9), 1660–1668.

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). Bioorganic Chemistry, 88, 102968. Available at: [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2021). Journal of Molecular Structure, 1234, 130175. Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry, 11(7), 1047-1061. Available at: [Link]

- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024).

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. Available at: [Link]

-

Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-748. Available at: [Link]

-

Molecular reorganization of selected quinoline derivatives in the ground and excited states—Investigations via static DFT. (2015). The Journal of Chemical Physics, 143(3), 034304. Available at: [Link]

-

Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (2022). Journal of Taibah University for Science, 16(1), 875-886. Available at: [Link]

- Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antiox. (2016). Journal of Molecular Structure, 1108, 48-60.

-

Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. (2022). Research Square. Available at: [Link]

-

Synthesis of novel pyrrolo[1,2-a]quinoline derivatives as a new class ... (n.d.). Available at: [Link]

- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2022). Ibn AL-Haitham Journal For Pure and Applied Science, 35(3), 1-10.

- DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2023). Journal of Taibah University for Science, 17(1).

-

Synthesis of quinoline‐3‐carbonitrile derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). Current Topics in Medicinal Chemistry, 20(23), 2070-2079. Available at: [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14, 19854-19869. Available at: [Link]

-

DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2022). Ibn AL-Haitham Journal For Pure and Applied Sciences, 35(3). Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. ResearchGate. Available at: [Link]

-

Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). Molecules, 26(9), 2729. Available at: [Link]

- Different biological activities of quinoline. (2024). Medium.

-

Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. (2020). International Journal of Chemistry and Technology, 4(2), 112-120. Available at: [Link]

-

Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available at: [Link]

-

Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. ResearchGate. Available at: [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ResearchGate. Available at: [Link]

-

Mulliken population analysis. Wikipedia. Available at: [Link]

-

DFT Calculation for the Nonlinear Optical Response of Functionalized Quinolines. ResearchGate. Available at: [Link]

-

Mulliken atomic charges representation. ResearchGate. Available at: [Link]

-

Mulliken population analysis. (n.d.). Available at: [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. Available at: [Link]

-

Dft Calculation for the Nonlinear Optical Response of Functionalized Quinolines. (n.d.). Available at: [Link]

- Theoretical study on the molecular structure of Quinoline and its deriv

-

Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017). Molecules, 22(12), 2253. Available at: [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 5. Available at: [Link]

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Current Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Different biological activities of quinoline [wisdomlib.org]

- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One moment, please... [iasj.rdd.edu.iq]

- 5. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. tandfonline.com [tandfonline.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 16. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 17. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 23. Mulliken [cup.uni-muenchen.de]

- 24. Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Utilizing 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile as a Novel Fluorogenic Probe for Kinase Activity

Abstract

The study of protein kinases, enzymes that are central to cellular signaling and disease, necessitates robust and sensitive assay methodologies. Traditional methods often rely on radioactivity or antibody-based detection, which can be cumbersome and expensive.[1][2] This document outlines the theoretical framework and provides detailed investigational protocols for the use of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (HDQC), a compound with potential as a novel fluorogenic substrate for protein kinase assays. Based on the inherent fluorescence of the quinoline scaffold and the presence of a hydroxyl group amenable to phosphorylation, we propose that enzymatic modification of HDQC will result in a measurable change in its fluorescence properties. This application note provides a step-by-step guide for researchers to characterize the photophysical properties of HDQC and validate its use in a continuous, real-time kinase assay suitable for high-throughput screening (HTS) of potential inhibitors.

Principle of the Assay: A Fluorogenic Response to Phosphorylation

The core hypothesis for the use of 4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile (HDQC) in kinase assays is based on environment-sensitive fluorescence.[2][3] The quinoline ring system is a well-known fluorophore. We propose that the electronic properties of this fluorophore are sensitive to the state of the hydroxyl group at the 4-position.

Upon phosphorylation by a protein kinase, the addition of a highly charged phosphate group is expected to alter the intramolecular electronic environment, leading to a change in the fluorescence emission of the molecule. This could manifest as an increase or decrease in fluorescence intensity or a shift in the emission maximum. The rate of this fluorescence change is directly proportional to the rate of the enzymatic reaction, allowing for continuous monitoring of kinase activity.[4]

Caption: Assay principle for HDQC as a fluorogenic kinase substrate.

Initial Characterization of HDQC Probe

Prior to use in enzymatic assays, the fundamental chemical and photophysical properties of HDQC must be established.

Table 1: Physicochemical Properties of HDQC

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [5] |

| Molecular Weight | 230.22 g/mol | [5] |

| Solubility | DMSO, Methanol (Slightly) | To be determined empirically |

| Purity | >95% (Recommended) | Supplier dependent |

| Excitation Max (λex) | To be determined | N/A |

| Emission Max (λem) | To be determined | N/A |

| Molar Absorptivity (ε) | To be determined | N/A |

Protocol 2.1: Preparation of HDQC Stock Solution

Causality: A concentrated, validated stock solution is critical for accurate and reproducible downstream dilutions. DMSO is often the solvent of choice for organic compounds in biological assays.

-

Weigh out a precise amount of high-purity HDQC powder.

-

Dissolve in anhydrous, molecular biology grade DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light to prevent photobleaching.

Protocol 2.2: Determination of Spectral Properties

Causality: Understanding the excitation and emission spectra is mandatory for configuring plate readers or fluorometers to achieve maximal signal and minimal background.

-

Prepare a dilution of the HDQC stock solution (e.g., 1-10 µM) in a suitable kinase reaction buffer (see Section 3.2).

-

Using a scanning spectrofluorometer, perform an excitation scan by setting a fixed emission wavelength and scanning a range of excitation wavelengths (e.g., 280-450 nm).

-

Identify the wavelength of maximum excitation (λex).

-

Perform an emission scan by setting the excitation at the determined λex and scanning a range of emission wavelengths (e.g., 400-600 nm).

-

Identify the wavelength of maximum emission (λem). Record the λex/λem pair.

Investigational Protocol: HDQC as a Kinase Substrate

This section provides a workflow to determine if HDQC can be phosphorylated by a model protein kinase and if this event leads to a detectable signal change.

Caption: General workflow for validating HDQC in a kinase assay.

Materials and Reagents

-

HDQC: Stock solution in DMSO (see Protocol 2.1).

-

Protein Kinase: A well-characterized kinase (e.g., PKA, Src, Abl) with a known peptide substrate for use as a positive control.

-

ATP: 10 mM stock solution in water, pH 7.5.

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Note: Buffer composition should be optimized for the specific kinase being tested.[6]

-

Control Inhibitor: A known inhibitor for the chosen kinase (e.g., Staurosporine).

-

Microplates: Black, opaque 96-well or 384-well microplates with a clear bottom are recommended to minimize background fluorescence and crosstalk.

Protocol 3.2: Determining an Optimal HDQC Concentration

Causality: It is essential to use a substrate concentration that is at or below the Michaelis constant (Km) to ensure the assay is sensitive to inhibitors that compete with the substrate.[7] This protocol establishes the concentration-dependent fluorescence and identifies a working concentration.

-

Design a serial dilution of HDQC in the Kinase Assay Buffer, ranging from low micromolar to high nanomolar concentrations.

-

Dispense these dilutions into a 96-well plate.

-

Measure the fluorescence at the predetermined λex/λem.

-

Plot fluorescence intensity vs. HDQC concentration. Select a working concentration from the linear portion of the curve that provides a robust signal-to-background ratio.

Protocol 3.3: Verifying Enzymatic Activity

Causality: This crucial step validates that the kinase can act on HDQC and that this activity produces a measurable change in fluorescence over time.

-

Prepare reaction mixtures in a 96-well plate as described in Table 2.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 5-10 minutes.

-

Initiate the reaction by adding ATP.

-

Immediately place the plate in a kinetic plate reader and measure fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

Table 2: Plate Layout for Kinase Activity Verification

| Well Content | Purpose | [Enzyme] | [HDQC] | [ATP] | Expected Outcome |

| Complete Reaction | Test for activity | Working Conc. | Working Conc. | 10-100 µM | Progressive increase/decrease in fluorescence |

| No Enzyme Control | Background signal | 0 | Working Conc. | 10-100 µM | Flat, baseline fluorescence |

| No Substrate Control | Autophosphorylation check | Working Conc. | 0 | 10-100 µM | Flat, baseline fluorescence |

| No ATP Control | Check for ATP-independent signal | Working Conc. | Working Conc. | 0 | Flat, baseline fluorescence |

| Inhibitor Control | Confirm signal is from kinase | Working Conc. | Working Conc. | 10-100 µM | Flat, baseline fluorescence (similar to No Enzyme) |

Application Protocol: Inhibitor Screening (HTS)

Once validated, the HDQC assay can be adapted for screening compound libraries to identify potential kinase inhibitors.

Protocol 4.1: IC₅₀ Determination

-

Compound Plating: Prepare serial dilutions of the test inhibitor(s) in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Addition: Add the protein kinase (diluted in Kinase Assay Buffer) to all wells except the "no enzyme" controls. Allow the enzyme and inhibitors to pre-incubate for 15-30 minutes at room temperature. This step allows inhibitors to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add a solution containing HDQC and ATP (at their predetermined optimal concentrations) to all wells to start the reaction.

-

Signal Detection: After a fixed incubation time (determined from the linear range of the kinetic experiment in Protocol 3.3), read the endpoint fluorescence.

-

Data Analysis:

-

Normalize the data by setting the average of the "no inhibitor" wells to 100% activity and the average of the "no enzyme" wells to 0% activity.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background Signal | - Intrinsic fluorescence of assay components or plate.- Impure HDQC compound. | - Test different types of black microplates.- Confirm buffer components are not autofluorescent.- Ensure purity of HDQC via HPLC. |

| No Signal Change | - Kinase is inactive.- HDQC is not a substrate for the chosen kinase.- Incorrect buffer conditions (pH, Mg²⁺). | - Test kinase activity with a known control substrate.- Test a panel of different kinases.- Optimize buffer conditions according to literature for the specific enzyme.[6] |

| High Well-to-Well Variability | - Pipetting errors.- Incomplete mixing.- Temperature gradients across the plate. | - Use calibrated multichannel pipettes or automated liquid handlers.- Briefly centrifuge the plate after reagent addition.- Ensure uniform incubation temperature. |

| Signal "Hits" in HTS are False Positives | - Compound is autofluorescent at assay wavelengths.- Compound quenches fluorescence. | - Pre-screen compounds for autofluorescence by adding them to buffer without enzyme/substrate and measuring the signal.- Perform counter-screen assays to confirm mechanism of action. |

Conclusion

4-Hydroxy-5,7-dimethoxyquinoline-3-carbonitrile presents an intriguing scaffold for the development of a novel, continuous fluorogenic kinase assay. Its utility is contingent on empirical validation demonstrating that it is a substrate for the kinase of interest and that phosphorylation induces a significant and reproducible change in its fluorescent properties. The protocols detailed herein provide a comprehensive, step-by-step framework for researchers to perform this validation and subsequently develop a robust assay for high-throughput screening and kinetic analysis. This approach aligns with modern drug discovery efforts seeking sensitive, non-radioactive, and continuous assay formats.[3]

References

-

Shults, M. D., & Imperiali, B. (2003). Versatile Fluorescence Probes of Protein Kinase Activity. Journal of the American Chemical Society. Available at: [Link]

-

Gréco, S. J., & Cristea, I. M. (2017). Fluorescent Reporters and Biosensors for Probing the Dynamic Behavior of Protein Kinases. Molecules. Available at: [Link]

-

Kovács, T., & Keri, G. (2011). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology. Available at: [Link]

-

Woll, K. A., & Imperiali, B. (2017). Fluorescent Kinase Probes Enabling Identification and Dynamic Imaging of HER2(+) Cells. Analytical Chemistry. Available at: [Link]

-

Bouquier, N., & D'Autréaux, B. (2013). Fluorescent sensors of protein kinases: from basics to biomedical applications. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

-

ChemSynthesis. (n.d.). 4-hydroxy-5,7-dimethoxy-3-quinolinecarbonitrile. Available at: [Link]

-

Grant, S. K., & Yasgar, A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

-

Porta, E. O. J., Kalesh, K., Isern, J., & Steel, P. G. (2024). Strategies to develop enzyme assays. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescent sensors of protein kinases: from basics to biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of Quinoline Derivatives as Antibacterial Agents: A Detailed Guide for Researchers

The quinoline scaffold represents a cornerstone in the edifice of antibacterial drug discovery, giving rise to a clinically vital class of therapeutics. This guide provides an in-depth exploration of quinoline derivatives as antibacterial agents, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a narrative grounded in mechanistic understanding and practical application, reflecting field-proven insights into the evaluation and development of these potent compounds.

The Enduring Legacy of the Quinoline Scaffold in Antibacterial Therapy

The journey of quinoline-based antibacterials began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[1][] This first-generation quinolone, while limited in its spectrum, paved the way for the development of subsequent generations, most notably the fluoroquinolones. The introduction of a fluorine atom at the C-6 position dramatically enhanced the antibacterial activity and broadened the spectrum to include both Gram-positive and Gram-negative pathogens.[][3][4] Today, quinoline derivatives remain a critical component of our antimicrobial arsenal, valued for their broad-spectrum efficacy and bactericidal mechanism of action.[3]

Mechanism of Action: Targeting the Machinery of DNA Replication

The primary antibacterial mechanism of quinoline derivatives, particularly the fluoroquinolones, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][][5][6][7] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication.[] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[5][8]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[][8] In many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[5][8]

Quinolones function as topoisomerase poisons.[1] They bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[1][6][8][9] This ternary drug-enzyme-DNA complex physically obstructs the movement of the DNA replication fork, leading to a rapid inhibition of DNA synthesis and ultimately, cell death through the generation of double-strand DNA breaks.[1][5][6][9]

Caption: Mechanism of action of quinolone derivatives.

Structure-Activity Relationship (SAR): Fine-Tuning Antibacterial Potency

The antibacterial efficacy and spectrum of quinoline derivatives are intricately linked to the nature and position of substituents on the core quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new, more potent agents.